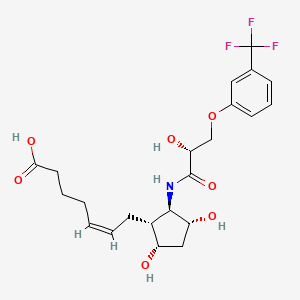
7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” is a complex organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring, a heptenoic acid chain, and several functional groups, including hydroxyl, amino, and trifluoromethylphenyloxy groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” typically involves multiple steps, including:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Hydroxyl, amino, and trifluoromethylphenyloxy groups are introduced through specific reactions such as hydroxylation, amination, and etherification.
Coupling reactions: The heptenoic acid chain is attached through coupling reactions, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized for large-scale synthesis.
Purification techniques: Methods like crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation reactions.
Major Products
Oxidation products: Ketones, aldehydes, or carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material science: The compound’s properties may be explored for applications in developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which “7-(N-(2R-hydroxy-2-(3-trifluoromethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycyclopentyl)-5-heptenoic acid” exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may interact with specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings and functional groups.
Heptenoic acid derivatives: Compounds with similar heptenoic acid chains.
Uniqueness
Functional group diversity: The presence of multiple functional groups, including trifluoromethylphenyloxy, makes this compound unique.
Potential biological activity: The combination of functional groups may confer unique biological activities not seen in similar compounds.
Properties
CAS No. |
64812-14-2 |
|---|---|
Molecular Formula |
C22H28F3NO7 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propanoyl]amino]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H28F3NO7/c23-22(24,25)13-6-5-7-14(10-13)33-12-18(29)21(32)26-20-15(16(27)11-17(20)28)8-3-1-2-4-9-19(30)31/h1,3,5-7,10,15-18,20,27-29H,2,4,8-9,11-12H2,(H,26,32)(H,30,31)/b3-1-/t15-,16-,17+,18+,20+/m0/s1 |
InChI Key |
WRIONUABRNQEIH-MYMJFDNYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)NC(=O)[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)NC(=O)C(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















